![molecular formula C18H28BrN3O B247372 4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol](/img/structure/B247372.png)
4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is a complex organic compound that features a brominated phenol core with a piperazine and piperidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol typically involves multi-step organic synthesis techniquesThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by continuous flow processes for the introduction of the piperazine and piperidine groups. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets. It is known to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking this receptor, the compound can modulate neurotransmitter activity and potentially reduce addictive behaviors.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methylphenol: Similar structure but with a naphthylmethyl group instead of an ethyl group.
4-Bromo-2-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methylphenol: Contains a methylbenzyl group instead of an ethyl group.
Uniqueness
4-Bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its selectivity for the dopamine D3 receptor sets it apart from other similar compounds, making it a valuable tool in neuropharmacological research.
Properties
Molecular Formula |
C18H28BrN3O |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H28BrN3O/c1-2-20-9-11-22(12-10-20)17-5-7-21(8-6-17)14-15-13-16(19)3-4-18(15)23/h3-4,13,17,23H,2,5-12,14H2,1H3 |
InChI Key |
YBFPTZJGLMYERY-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)
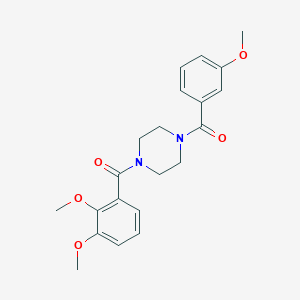
![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)
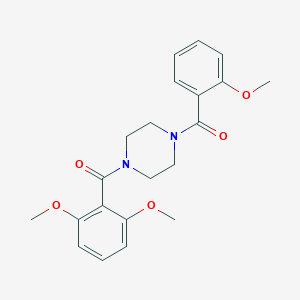
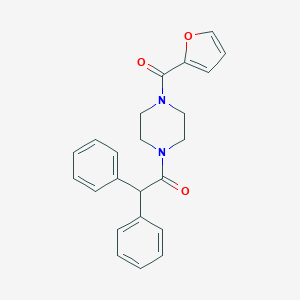
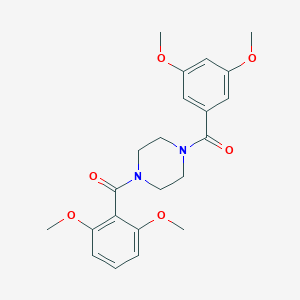
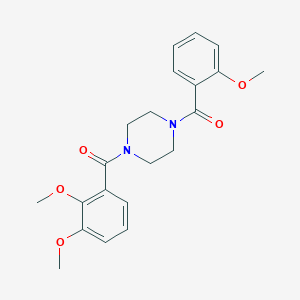
![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)

